molecular formula C21H24N2O4S B2449208 N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-methoxy-3-methylbenzenesulfonamide CAS No. 955776-84-8

N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-methoxy-3-methylbenzenesulfonamide

Cat. No.: B2449208
CAS No.: 955776-84-8
M. Wt: 400.49
InChI Key: MZGISZNWVGLGRC-UHFFFAOYSA-N
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Description

N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-methoxy-3-methylbenzenesulfonamide is a high-purity synthetic compound intended for research and development purposes. The structure features a tetrahydroisoquinoline scaffold, a motif present in compounds with diverse biological activity, fused to a benzenesulfonamide group. The specific presence of the cyclopropanecarbonyl moiety suggests potential investigation into its role in target binding and metabolic stability. This compound is representative of a class of sulfonamide-tetrahydroisoquinoline hybrids that are of significant interest in medicinal chemistry research . Such structures are frequently explored for their potential as modulators of various biological targets. Researchers may investigate this molecule in areas including enzymology, receptor binding studies, and cellular signaling pathways. The exact mechanism of action and primary research applications for this specific analog are not fully characterized and constitute an area for active scientific inquiry. Handling Note: As with all compounds of this nature, researchers should consult relevant safety data sheets and implement appropriate engineering controls and personal protective equipment. This product is provided for laboratory research use and is strictly labeled "For Research Use Only (RUO)." It is not intended for diagnostic, therapeutic, or personal use of any kind.

Properties

IUPAC Name

N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-4-methoxy-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4S/c1-14-11-19(7-8-20(14)27-2)28(25,26)22-18-6-5-15-9-10-23(13-17(15)12-18)21(24)16-3-4-16/h5-8,11-12,16,22H,3-4,9-10,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZGISZNWVGLGRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=C(CCN(C3)C(=O)C4CC4)C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-methoxy-3-methylbenzenesulfonamide is a compound that has garnered attention for its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a tetrahydroisoquinoline core and a sulfonamide moiety. Its molecular formula is C30H32N2O4C_{30}H_{32}N_{2}O_{4} with a molecular weight of approximately 488.58 g/mol. The IUPAC name reflects its intricate arrangement:

  • IUPAC Name : this compound
  • SMILES : CC(C(Nc(cc1)ccc1OC)=O)Oc1cc(C(c2cc(C)ccc2)N(CC2)C(C3CC3)=O)c2cc1

The biological activity of this compound can be attributed to several mechanisms:

  • Anticancer Activity : Preliminary studies suggest that the compound exhibits cytotoxic effects against various cancer cell lines. It has been shown to inhibit cell proliferation through apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties : The sulfonamide group is known for its antibacterial activity. This compound may exhibit similar properties against specific bacterial strains.
  • Anti-inflammatory Effects : Compounds with similar structures have demonstrated anti-inflammatory activities, potentially through the inhibition of pro-inflammatory cytokines.

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds, providing insights into the potential effects of this compound.

Anticancer Activity

A study evaluating the cytotoxic effects of derivatives on human cancer cell lines (RKO, A-549, MCF-7, PC-3, and HeLa) found that compounds with similar structures exhibited significant inhibition of cell viability:

CompoundIC50 (µM)Cell Line
Compound A60.70RKO
Compound B49.79PC-3
Compound C78.72HeLa

These findings suggest that derivatives of tetrahydroisoquinoline may possess potent anticancer properties.

Antimicrobial Activity

Research on structurally related sulfonamides indicates potential effectiveness against various pathogens. For instance, compounds featuring the sulfonamide group have been documented to inhibit bacterial growth in vitro.

In Vivo Studies

In vivo studies are necessary to confirm the therapeutic potential observed in vitro. Early-stage animal models are being utilized to assess the pharmacokinetics and bioavailability of this compound.

Q & A

Q. Key Challenges :

  • Selectivity : Avoiding over-acylation or side reactions at competing amine sites requires controlled stoichiometry and catalysts like DMAP .
  • Purification : High-performance liquid chromatography (HPLC) or column chromatography is essential due to structural complexity and byproduct formation .

How is the molecular structure of this compound confirmed, and what analytical techniques are most reliable?

Basic Research Focus
Structural confirmation relies on:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments and carbon connectivity (e.g., cyclopropane ring protons at δ 1.2–1.8 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., m/z 404.5 for C₂₀H₂₁FN₂O₄S) .
  • X-ray Crystallography : Resolves stereochemical ambiguities in the tetrahydroisoquinoline scaffold .

Data Cross-Validation : Triangulating NMR, MS, and HPLC purity (>95%) ensures structural fidelity .

How can experimental design principles optimize reaction conditions for this compound?

Q. Advanced Research Focus

  • Design of Experiments (DoE) : Statistical methods (e.g., factorial designs) minimize trials while maximizing data on variables like temperature, solvent polarity, and catalyst loading .
  • Computational Modeling : Quantum mechanical calculations (e.g., DFT) predict reaction pathways and transition states, reducing trial-and-error approaches .
  • In Situ Monitoring : ReactIR or UV-Vis spectroscopy tracks intermediate formation in real time .

Example : Optimizing acylation yield via response surface methodology (RSM) to balance reaction time and temperature .

How can researchers resolve contradictions in reported biological activity data for this compound?

Q. Advanced Research Focus

  • Orthogonal Assays : Combine enzyme inhibition assays (e.g., fluorescence-based) with cellular viability tests to distinguish target-specific effects from cytotoxicity .
  • Structural Reanalysis : Use 2D NMR (e.g., COSY, NOESY) to rule out isomerization or polymorphic forms that may alter activity .
  • Molecular Docking : Compare binding poses across crystal structures of related targets (e.g., kinases) to identify off-target interactions .

Case Study : Discrepancies in IC₅₀ values may arise from assay buffer conditions (e.g., ionic strength affecting sulfonamide ionization) .

What methodologies elucidate the compound’s mechanism of action in biological systems?

Q. Advanced Research Focus

  • Enzyme Kinetics : Michaelis-Menten analysis to determine inhibition modality (competitive vs. non-competitive) .
  • Cellular Thermal Shift Assay (CETSA) : Confirms target engagement by measuring protein stability shifts post-treatment .
  • CRISPR-Cas9 Knockouts : Validate specificity by comparing activity in wild-type vs. target gene-deficient cell lines .

Example : Mechanistic studies reveal cyclopropane-mediated conformational locking, enhancing binding to hydrophobic enzyme pockets .

How are reaction intermediates and degradation products characterized during stability studies?

Q. Advanced Research Focus

  • Forced Degradation : Expose the compound to stress conditions (acid/base hydrolysis, oxidation) and profile degradation products via LC-MS/MS .
  • Kinetic Analysis : Arrhenius plots predict shelf-life under accelerated storage conditions (e.g., 40°C/75% RH) .
  • Isotope Labeling : ¹⁸O or deuterated solvents trace hydrolytic pathways in aqueous media .

Critical Finding : The sulfonamide bond is prone to hydrolysis at pH < 3, necessitating enteric coating for oral delivery .

What strategies guide structure-activity relationship (SAR) studies for this compound?

Q. Advanced Research Focus

  • Substituent Scanning : Synthesize analogs with modified cyclopropane (e.g., fluorinated) or sulfonamide groups to probe steric/electronic effects .
  • Free-Wilson Analysis : Quantify contributions of individual moieties to bioactivity using multivariate regression .
  • Cryo-EM : Resolve ligand-target complexes at near-atomic resolution to inform SAR .

SAR Insight : Methoxy groups at position 4 enhance solubility without compromising target affinity .

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